Product packaging for hedychilactone D(Cat. No.:)

hedychilactone D

Cat. No.: B1264899
M. Wt: 330.4 g/mol
InChI Key: CGTQDMWGKOVCFZ-TYUXXYNOSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Hedychilactone D is a biologically active labdane-type diterpene isolated from plant species within the genus Hedychium (Zingiberaceae family) . This natural product is of significant interest in pharmacological research due to its promising anti-inflammatory activity, as identified in scientific investigations of the traditional medicinal uses of its source plants . Research into Hedychium species, from which this compound is derived, supports their use in treating inflammation and related conditions . The compound is part of a broader group of phytoconstituents, including other diterpenes like coronarin D, that are being studied for their cytotoxic effects on tumor cell lines . These studies highlight the value of this compound as a candidate for further exploration in biochemical and pharmacological research, particularly for understanding its mechanism of action in inflammatory pathways and its potential cytotoxic properties. This product is intended for laboratory research purposes only. It is not intended for diagnostic or therapeutic use in humans or animals.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C20H26O4 B1264899 hedychilactone D

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C20H26O4

Molecular Weight

330.4 g/mol

IUPAC Name

3-[(E)-2-[(1R,4aS,8aR)-3-hydroxy-2,5,5,8a-tetramethyl-4-oxo-4a,6,7,8-tetrahydro-1H-naphthalen-1-yl]ethenyl]-2H-furan-5-one

InChI

InChI=1S/C20H26O4/c1-12-14(7-6-13-10-15(21)24-11-13)20(4)9-5-8-19(2,3)18(20)17(23)16(12)22/h6-7,10,14,18,22H,5,8-9,11H2,1-4H3/b7-6+/t14-,18-,20+/m0/s1

InChI Key

CGTQDMWGKOVCFZ-TYUXXYNOSA-N

Isomeric SMILES

CC1=C(C(=O)[C@@H]2[C@@]([C@H]1/C=C/C3=CC(=O)OC3)(CCCC2(C)C)C)O

Canonical SMILES

CC1=C(C(=O)C2C(CCCC2(C1C=CC3=CC(=O)OC3)C)(C)C)O

Origin of Product

United States

Natural Occurrence and Advanced Isolation Studies of Hedychilactone D

Botanical Origins and Phylogenetic Distribution of Hedychilactone D

This compound is primarily found in perennial, rhizomatous herbs belonging to the genus Hedychium, which is part of the ginger family, Zingiberaceae. mdpi.compersonalcareinsights.com This family is known for producing a rich variety of aromatic and medicinally significant compounds, including a wide array of terpenoids. ijpsonline.com The distribution of this compound appears to be concentrated within specific species of this genus, which are often native to the tropical and subtropical regions of Asia, particularly the Himalayas. researchgate.netmdpi.com

Detailed phytochemical investigations have confirmed the presence of this compound in the rhizomes of several Hedychium species. These findings underscore the chemotaxonomic significance of labdane (B1241275) diterpenes within this genus.

Table 1: Botanical Sources of this compound

Species NameFamilyPlant PartReference(s)
Hedychium spicatum Sm.ZingiberaceaeRhizomes researchgate.netmdpi.com
Hedychium coronarium J. KoenigZingiberaceaeRhizomes rjpbcs.comresearchgate.net
Hedychium ellipticum Buch.-Ham. ex Sm.ZingiberaceaeRhizomes nih.govnih.gov

Strategic Isolation Methodologies for this compound from Plant Matrices

The isolation of this compound from its natural plant sources is a meticulous, multi-step process that relies on advanced chemical techniques to separate the compound from a complex mixture of other phytochemicals. The low natural abundance of the compound makes efficient and high-resolution methods essential.

State-of-the-Art Extraction and Fractionation Techniques

The initial step in isolating this compound involves the careful preparation of the plant material and subsequent extraction using appropriate solvents.

Plant Material Preparation and Extraction: The process begins with the collection of fresh rhizomes, which are then washed, dried, and ground into a fine powder to increase the surface area for solvent penetration. The powdered rhizomes are then subjected to exhaustive extraction. Common methods include maceration at room temperature for several days or automated techniques like Soxhlet extraction, which uses refluxing solvent for continuous extraction. ijpsr.com Solvents with varying polarities are employed, with methanol (B129727) and ethanol (B145695) being common choices for initial broad-spectrum extraction. mdpi.com Alternatively, successive extraction with solvents of increasing polarity, such as n-hexane followed by dichloromethane (B109758) or chloroform, is used to pre-fractionate the metabolites. mdpi.com

Fractionation of Crude Extract: Following extraction, the crude extract is concentrated under reduced pressure to yield a residue. This residue is then subjected to fractionation to separate compounds based on their polarity, enriching the fraction that contains diterpenes like this compound. A widely used method is liquid-liquid partitioning. mdpi.com For instance, the concentrated extract can be partitioned between an n-hexane and water mixture. mdpi.com A more complex partition system, such as chloroform/methanol/water, is also utilized to separate non-polar compounds into the chloroform-soluble fraction, which is typically rich in diterpenes.

Table 2: Extraction and Fractionation Methods for this compound

StepTechniqueSolvents/SystemPurposeReference(s)
Extraction Maceration or SoxhletMethanol, Ethanol, n-Hexane, DichloromethaneTo obtain a crude extract containing a broad range of phytochemicals. ijpsr.commdpi.com
Fractionation Liquid-Liquid Partitioningn-Hexane/Water or Chloroform/Methanol/WaterTo separate compounds by polarity and enrich the diterpene-containing fraction. mdpi.com

High-Resolution Chromatographic Purification Protocols

After obtaining an enriched diterpene fraction, a series of high-resolution chromatographic techniques are required to isolate this compound to a high degree of purity. hilarispublisher.comjshanbon.com

Column and Thin-Layer Chromatography: The primary purification step involves column chromatography (CC) over a silica (B1680970) gel stationary phase. mdpi.com The enriched fraction is loaded onto the column and eluted with a gradient solvent system, commonly a mixture of n-hexane and ethyl acetate (B1210297) with increasing polarity. The separation process is monitored by collecting numerous small fractions and analyzing them using Thin-Layer Chromatography (TLC). rjpbcs.com Fractions that show similar profiles and indicate the presence of the target compound are pooled together for further purification.

High-Performance Liquid Chromatography (HPLC): For the final purification step, High-Performance Liquid Chromatography (HPLC) is indispensable. hilarispublisher.com Preparative or semi-preparative reversed-phase HPLC is frequently used. springernature.com A typical setup might involve a C18 (ODS) column with a mobile phase consisting of a methanol/water or acetonitrile/water gradient. This technique offers the high resolution necessary to separate structurally similar labdane diterpenes from one another. More advanced strategies like recycle HPLC, which recirculates unresolved peaks back through the column, can further enhance separation efficiency for particularly challenging purifications. scispace.com

Comparative Phytochemical Profiling of this compound-Producing Species

The genus Hedychium is characterized by a diverse array of labdane diterpenoids, and species that produce this compound often contain a suite of structurally related compounds. mdpi.commdpi.com This co-occurrence provides insight into the biosynthetic pathways within these plants.

Hedychium spicatum, a known source of this compound, also produces other diterpenes such as hedychenone (B1253372) and 7-hydroxyhedychenone, as well as flavonoids like chrysin. mdpi.cominnovareacademics.in Its essential oil is rich in monoterpenes like 1,8-cineole and various pinenes. innovareacademics.inrjpponline.org

Hedychium coronarium is another well-studied species that contains a variety of labdane diterpenes, including coronarin D, isocoronarin D, and hedychilactones A, B, and C. mdpi.comresearchgate.netresearchgate.net Its phytochemical profile shows significant overlap in compound classes with H. spicatum, though the specific diterpenes and their relative abundances can differ. researchgate.netnih.gov

Studies on Hedychium ellipticum have also led to the isolation of this compound alongside other labdanes like coronarin D. nih.govresearchgate.net The phytochemical investigation of H. ellipticum has indicated that its chemical makeup differs in some respects from other Hedychium species, highlighting potential chemotaxonomic markers. nih.gov A comparative analysis of the floral volatiles from H. coronarium, H. flavescens, and H. gardnerianum revealed both shared and unique compounds, with linalool, pinenes, and methyl benzoate (B1203000) being prominent, further illustrating the chemical diversity within the genus. tandfonline.com

Table 3: Comparative Phytochemicals in this compound-Producing and Related Hedychium Species

SpeciesKey Co-occurring Labdane DiterpenesOther Notable CompoundsReference(s)
H. spicatum Hedychenone, 7-Hydroxyhedychenone, Coronarin EChrysin, 1,8-Cineole, β-Pinene, Curzerene mdpi.cominnovareacademics.intandfonline.com
H. coronarium Coronarin D, Isocoronarin D, Hedychilactone A, B, CLinalool, β-Pinene, α-Humulene, Benzoyl eugenol mdpi.comresearchgate.netnih.gov
H. ellipticum Coronarin D, Villosin, Zerumin A1,8-Cineole, α-Pinene, β-Pinene mdpi.comijpsonline.comnih.gov
H. gardnerianum Coronarin A, Villosin, Hedyforrestin CLinalool, (E)-β-Ocimene researchgate.nettandfonline.com

Biosynthesis and Biogenetic Pathway Investigations of Hedychilactone D

Proposed Enzymatic Mechanisms in Labdane (B1241275) Diterpene Biosynthesis Relevant to Hedychilactone D

The biosynthesis of the labdane diterpene core is initiated by the cyclization of the universal precursor, geranylgeranyl pyrophosphate (GGPP). This process is typically catalyzed by a class of enzymes known as diterpene synthases or cyclases. The proposed enzymatic cascade would begin with the protonation-initiated cyclization of GGPP to form a bicyclic labdadienyl/copalyl diphosphate (B83284) (LPP/CPP) intermediate.

Following the initial cyclization, further enzymatic modifications are required to yield the specific structure of this compound. These subsequent steps are likely catalyzed by cytochrome P450 monooxygenases and other tailoring enzymes. These enzymes would be responsible for introducing hydroxyl groups and facilitating the formation of the characteristic lactone ring found in this compound. However, the specific enzymes involved in these transformations for this compound have not yet been identified and characterized.

Elucidation of Key Intermediates in the this compound Biogenetic Cascade

The precise sequence of intermediates in the biogenetic pathway of this compound has not been experimentally determined. Based on the known biosynthesis of other labdane diterpenes, a proposed pathway can be hypothesized. The initial key intermediate is the aforementioned labdadienyl/copalyl diphosphate.

Subsequent to the formation of the bicyclic core, a series of oxidation and rearrangement reactions would occur. It is plausible that a hydroxylated labdane intermediate is formed, which then undergoes further oxidation to a carboxylic acid. The formation of the γ-lactone ring is a critical step, likely proceeding through an intramolecular esterification or a related enzymatic process. The exact structures of these transient intermediates leading to this compound are yet to be isolated and confirmed from Hedychium species.

A hypothetical sequence of key intermediates is presented in the table below:

Proposed Intermediate Description
Geranylgeranyl Pyrophosphate (GGPP)The universal C20 precursor for diterpene biosynthesis.
Labdadienyl/Copalyl DiphosphateThe initial bicyclic intermediate formed by the action of a diterpene synthase.
Hydroxylated Labdane IntermediateAn intermediate resulting from the oxidation of the labdane core by a cytochrome P450 enzyme.
Carboxylic Acid IntermediateFormed by further oxidation of the hydroxylated intermediate, a precursor to the lactone ring.

Stereochemical Control and Enantioselectivity in Natural this compound Formation

The natural production of this compound as a single enantiomer implies that the biosynthetic enzymes involved exert strict stereochemical control at each step of the pathway. The initial cyclization of the achiral GGPP by the diterpene synthase establishes the absolute stereochemistry of the decalin ring system. Terpene cyclases are known for their ability to catalyze highly stereospecific reactions, ensuring the formation of a single stereoisomer of the carbocation intermediates and the final cyclized product.

Synthetic Methodologies and Analog Design of Hedychilactone D

Total Synthesis Strategies for Hedychilactone D and Related Labdane (B1241275) Diterpenoids

The total synthesis of complex natural products like this compound provides a platform to test and develop new synthetic methods and ultimately allows for the generation of material for further biological study. Strategies for hedychilactones and related labdanes hinge on the efficient construction of the core bicyclic system and the stereocontrolled installation of the characteristic side chain and peripheral functional groups.

The fundamental framework of labdane diterpenoids is a decalin moiety (two fused cyclohexane (B81311) rings) connected to a branched six-carbon side chain at position C-9. mdpi.com A significant challenge in the synthesis of hedychilactone-type molecules is the construction of the highly substituted trimethyldecalin system.

A key strategy employed in the synthesis of the related hedychilactone B involves a stepwise [4+2] cycloaddition (Diels-Alder reaction). mdpi.comucla.edu In this approach, a sterically hindered diene is reacted with an allene (B1206475) carboxylate. mdpi.comucla.edu This reaction proceeds through a cyclobutane (B1203170) intermediate, which then rearranges to form the desired [4+2] cycloadducts. ucla.edu The process yields a mixture of exo and endo isomers, with the exo adduct being the desired precursor for the natural product. mdpi.comucla.edu For instance, the reaction of a hindered diene with allene carboxylate at high temperature resulted in the formation of the exo cycloadduct, an endo adduct, and a [2+2] cycloadduct, with the exo product being formed in a 2:1 ratio over the endo product upon thermal rearrangement of the intermediate. ucla.edu This approach effectively establishes the core bicyclic skeleton with the requisite relative stereochemistry.

Late-stage functionalization (LSF) refers to the introduction of functional groups onto a complex molecular scaffold in the final stages of a synthesis. wikipedia.orgrsc.org This strategy is crucial for the efficient synthesis of this compound and its relatives, allowing for the decoration of the labdane core after its assembly.

The formation of the α,β-unsaturated butenolide ring is a critical late-stage transformation. A common method involves the conversion of a synthetic intermediate aldehyde to the butenolide via an E-selective olefination reaction. ucla.edu For example, a Horner-Wadsworth-Emmons reaction using a tri-phenylphosphoranylidene lactone reagent can effectively install the complete butenolide moiety onto the aldehyde precursor. mdpi.comresearchgate.net

The introduction of oxygen functionalities, such as the C-7 hydroxyl and C-6 oxo groups found in this compound, are also key late-stage steps. In the synthesis of the related hedychilactone A, the C-7 hydroxyl group was installed by allylic hydroxylation with selenium dioxide (SeO2), followed by a Swern oxidation and a subsequent stereoselective reduction with sodium borohydride (B1222165) (NaBH4) to yield the desired β-hydroxyl configuration. researchgate.netscite.ai Chemoenzymatic strategies, utilizing enzymes like cytochrome P450 monooxygenases, also represent a powerful tool for achieving selective C–H oxidation at various positions on the labdane skeleton, offering a bio-inspired approach to late-stage functionalization. acs.org

Semisynthetic Derivatization of this compound from Natural Precursors

Semisynthesis, which uses abundant, structurally related natural products as starting materials, offers a more direct and often more efficient route to target molecules like this compound. A prominent precursor for the synthesis of labdane diterpenes is (+)-sclareolide, a commercially available natural product. researchgate.netscite.ai

The synthesis of (+)-hedychilactone A has been successfully achieved from (+)-sclareolide. nih.govresearchgate.net The synthetic sequence involves an olefination reaction to introduce the α,β-unsaturated butyrolactone side chain, followed by targeted functionalization of the decalin core. researchgate.netscite.ai This includes allylic hydroxylation to install the C-7 hydroxyl group, demonstrating the feasibility of converting a simple labdane into a more complex, functionalized target. researchgate.net Another example includes the use of larixol, a labdane isolated from Larch oleoresin, which can be converted to the related diterpene hedychenone (B1253372) through a sequence of oxidation and elimination steps. semanticscholar.org These semisynthetic routes leverage the pre-existing, stereochemically defined core of the natural precursor to streamline the synthesis.

Design and Chemical Synthesis of this compound Analogues for Structure-Activity Relationship Studies

To understand which parts of the this compound molecule are essential for its biological activity, researchers design and synthesize a variety of analogues. These structure-activity relationship (SAR) studies involve systematic modifications of the parent structure and subsequent evaluation of the analogues' biological effects. researchgate.net

For example, a series of analogues of the related compound hedychenone were synthesized by modifying the furanoid ring, the double bond, and the vinylic methyl group. researchgate.net When these analogues were tested for their cytotoxic activities against human cancer cell lines, the majority displayed more potent activity than the parent compound, hedychenone. These SAR studies indicated that the furanoid ring has a greater impact on cytotoxicity than the decalone nucleus. researchgate.net

Similarly, during the semisynthesis of hedychilactone A from (+)-sclareolide, several synthetic intermediates and analogues were evaluated for their biological activity. nih.govresearchgate.net Two of the intermediates demonstrated strong growth inhibition effects against five cancer cell lines and also inhibited nitric oxide (NO) production. researchgate.net Notably, one of the synthesized analogues showed selective inhibitory activity against the growth of human umbilical vein endothelial cells (HUVEC), a key process in angiogenesis, without being toxic to the tested cancer cell lines. nih.govresearchgate.net These findings highlight the power of analogue synthesis to identify new compounds with potentially improved or more selective therapeutic properties.

Structure Activity Relationship Sar and Mechanistic Elucidation of Hedychilactone D

Pharmacophoric Analysis of Hedychilactone D: Identification of Essential Structural Motifs

This compound is a labdane-type diterpenoid characterized by a complex and specific arrangement of functional groups that are crucial for its biological activities. Pharmacophoric analysis, based on its structure and the activities of related compounds, suggests several essential motifs. The core structure comprises an octahydronaphthalene system, which serves as the scaffold for the key functional groups. mdpi.com

Key pharmacophoric features include:

An α,β-unsaturated γ-lactone (butenolide) ring: This moiety is a common feature in many biologically active labdane (B1241275) diterpenes and is considered critical for cytotoxicity. researchgate.netmdpi.com

An enone system within the decalin core: The presence of a carbonyl group at position C-6 and a double bond between C-7 and C-8 creates an enone system that contributes to the molecule's reactivity and biological interactions. mdpi.com

A hydroxyl group at position C-7: This specific substitution on the decalin ring distinguishes this compound from other related compounds like hedychenone (B1253372) and influences its interaction with biological targets. mdpi.com

Computational pharmacophore modeling and docking studies on related natural products have been used to identify and estimate the necessary steric and electronic features for biological response, which typically involve hydrogen bond donors, acceptors, and hydrophobic centers. science.govnih.gov For this compound, the hydroxyl group can act as a hydrogen bond donor/acceptor, while the carbonyl and lactone oxygens serve as hydrogen bond acceptors. The carbon skeleton provides the hydrophobic framework.

Comparative SAR Studies of this compound with Synthetic Derivatives and Natural Analogues

The biological activity of this compound is highly dependent on its specific structural features, as demonstrated by comparative studies with natural analogues. Labdane diterpenes from the Hedychium genus exhibit a wide range of cytotoxic and anti-inflammatory activities, which are modulated by subtle structural variations. nih.govscielo.br

A systematic review of labdane diterpenes from the Zingiberaceae family highlights the structural classification of these compounds. mdpi.com this compound (identified as compound 40 in the review) is characterized by a hydroxyl group at C-7, a double bond between C-7 and C-8, and a carbonyl group at C-6. mdpi.com In contrast, compounds like hedychenone possess a double bond at C-7/C-8 and a carbonyl at C-6 but lack the C-7 hydroxyl group. mdpi.com SAR studies on hedychenone analogues have indicated that modifications to the furanoid ring have a more significant impact on cytotoxicity than changes to the decalin nucleus. researchgate.net

Furthermore, the α,β-unsaturated γ-lactone ring is considered essential for the activity of many related compounds. mdpi.com For instance, studies on analogues of (+)-hedychilactone A demonstrated its importance for biological activity. scielo.br The anti-inflammatory activity of labdane diterpenes has also been linked to their structure. For example, increasing the lipophilicity of certain labdane diterpenes was found to enhance the inhibition of the nuclear factor-kappa B (NF-κB) pathway. scielo.brscielo.br

The stereochemistry of labdane diterpenes plays a pivotal role in their biological potency. The absolute configuration of the chiral centers in the decalin ring and on the side chain determines the molecule's three-dimensional shape, which must be complementary to the binding site of its molecular target. The specific stereochemistry of this compound is confirmed through spectroscopic methods like 2D NMR (NOESY/ROESY) during its characterization.

Studies on related labdane diterpenes have shown that the orientation of substituents can significantly affect activity. For example, some labdane diterpenes are isolated as inseparable C-15 epimeric mixtures, suggesting that the stereochemistry at this position can be variable, potentially influencing biological activity. nih.gov Research on other analogues has indicated that the orientation of the α,β-unsaturated γ-lactone ring can impact antimycobacterial efficacy, highlighting the importance of stereochemical configuration in this part of the molecule as well. mdpi.com

Investigation of Cellular and Molecular Targets and Mechanisms of Action

This compound has demonstrated significant cytotoxic and antiproliferative effects against a variety of human cancer cell lines. Research indicates that it is active against breast cancer (MCF-7), lung adenocarcinoma (A549), skin cancer (A-431), and colon cancer (Colo-205) cells. nih.gov The potency of its cytotoxic activity, measured by the half-maximal inhibitory concentration (IC50), varies depending on the cell line. For example, it showed substantial antiproliferative effects against human lung adenocarcinoma (A549) cells with an IC50 value of 0.52 μM.

The general mechanism for many labdane diterpenes involves the induction of apoptosis (programmed cell death) and cell cycle arrest. researchgate.net For example, the related compound Coronarin D, also found in Hedychium species, has been shown to induce G2/M arrest and apoptosis. researchgate.netmdpi.com These effects are often mediated through complex signaling pathways that regulate cell growth and survival.

Table 1: Cytotoxic Activity of this compound against Human Cancer Cell Lines

Cell LineCancer TypeIC50 (μM)Reference
A549Lung Adenocarcinoma0.52
MCF-7Breast CancerModerate cytotoxicity
Colo-205Colon CancerCytotoxic
A-431Skin CancerCytotoxic

This compound exhibits anti-inflammatory properties by engaging with key molecular pathways that mediate inflammation. ontosight.ai A primary mechanism identified is the inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-activated macrophages. Overproduction of NO is a hallmark of chronic inflammation, and its inhibition is a key target for anti-inflammatory agents.

Labdane diterpenes from Hedychium species, including the related compounds hedychilactone A and coronarin D, are known to inhibit NO production by suppressing the induction of inducible nitric oxide synthase (iNOS). scielo.brscielo.brscispace.com Furthermore, many labdane diterpenes exert their anti-inflammatory effects by inhibiting the nuclear factor-kappa B (NF-κB) signaling pathway. scielo.brscielo.br NF-κB is a crucial transcription factor that controls the expression of numerous pro-inflammatory genes, including cytokines and enzymes like iNOS and cyclooxygenase-2 (COX-2). scielo.br While direct inhibition of NF-κB by this compound is not explicitly detailed in the provided search results, the activity of its close analogues strongly suggests this as a probable mechanism of action. scielo.brscielo.brflorajournal.com

Table 2: Anti-inflammatory Activity Profile of this compound and Related Analogues

CompoundEffectMechanism/TargetReference
This compoundInhibitoryNitric Oxide (NO) Production
Hedychilactone AInhibitoryNitric Oxide (NO) Production scielo.brscielo.br
Coronarin DInhibitoryNitric Oxide (NO) Production scielo.brscielo.br
Coronarin DInhibitoryNF-κB Pathway Activation scielo.brscielo.br

Interaction Profiling with Biological Enzymes and Receptors

The biological activity of a compound is intrinsically linked to its interactions with cellular machinery, including enzymes and receptors. For this compound, a labdane-type diterpene, understanding these interactions provides insight into its potential mechanisms of action. Research into the interaction profile of this compound and related compounds has revealed effects on several key biological targets, primarily focusing on enzymes involved in inflammation and metabolic processes.

Enzyme Inhibition

Enzyme inhibition is a critical mechanism through which many natural products exert their therapeutic effects. omicsonline.org Studies on compounds structurally similar to this compound, isolated from Hedychium species, have demonstrated significant inhibitory activities against various enzymes.

One area of investigation has been the inhibition of enzymes associated with inflammation. For instance, extracts containing this compound have been shown to inhibit the production of nitric oxide (NO) in lipopolysaccharide-activated macrophages. This suggests a potential interaction with nitric oxide synthase (iNOS), a key enzyme in the inflammatory cascade. While direct enzymatic assays on purified iNOS with this compound are not extensively reported, the observed reduction in NO production points towards an inhibitory effect on the enzyme's activity or its expression.

Another enzyme target of interest is α-glucosidase, which is involved in carbohydrate metabolism. Inhibition of this enzyme can help in managing blood glucose levels. Labdane diterpenoids from Hedychium coronarium have shown excellent inhibitory activities against α-glucosidase, with IC50 values in the nanomolar range. researchgate.net Although this study did not specifically report on this compound, the potent activity of its structural analogues suggests that this compound may also interact with and inhibit α-glucosidase. Molecular docking studies on these related compounds revealed interactions with crucial amino acid residues within the active site of the α-glucosidase enzyme. researchgate.net

Furthermore, research on other related labdane diterpenes has explored their effects on acetylcholinesterase (AChE), an enzyme implicated in neurodegenerative diseases. mdpi.com While direct data for this compound is limited, the general bioactivity profile of this class of compounds suggests that AChE could be a potential interaction partner.

The table below summarizes the reported enzyme inhibitory activities for compounds structurally related to this compound.

EnzymeSource Organism/Cell LineInhibitory EffectCompound Class
Nitric Oxide Synthase (iNOS)Lipopolysaccharide-activated macrophagesInhibition of NO productionExtracts containing this compound
α-GlucosidaseSaccharomyces cerevisiaeExcellent inhibitory activity (nM range)Labdane diterpenoids from H. coronarium researchgate.net
Acetylcholinesterase (AChE)Not specifiedPotential inhibitory activityLabdane-type diterpenes mdpi.com

This table is based on data for this compound and structurally related compounds.

Receptor Interaction

The interaction of natural compounds with cellular receptors is a fundamental aspect of their mechanism of action, often initiating a cascade of downstream signaling events. contractlaboratory.com While specific receptor binding assays for this compound are not widely documented in the currently available literature, the biological activities observed for this compound and its analogues suggest potential interactions with various receptor types.

For example, the anti-inflammatory effects of Hedychium extracts, which contain compounds like this compound, may involve interactions with receptors on immune cells. The inhibition of inflammatory mediators can be a consequence of binding to receptors that modulate inflammatory signaling pathways.

A study on coronarin D, a structurally similar labdane diterpene, investigated its effect on the differentiation of neural stem cells into astrocytes. acs.org The authors hypothesized that this effect might be mediated through the activation of the JAK-STAT signaling pathway, which is triggered by the binding of cytokines to receptors like GP130 or EGFR. acs.org This suggests that labdane diterpenes could potentially interact with such receptors or their associated signaling complexes.

Further research employing techniques like radioligand binding assays, surface plasmon resonance (SPR), or bio-layer interferometry would be necessary to definitively identify the specific receptors that this compound binds to and to quantify the affinity and kinetics of these interactions. labome.combiosensingusa.com Such studies would provide a more precise understanding of the molecular targets of this compound and the signaling pathways it modulates.

Advanced Spectroscopic and Analytical Characterization of Hedychilactone D

Comprehensive Structural Elucidation Using High-Resolution Nuclear Magnetic Resonance Spectroscopy (NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for determining the complete carbon-hydrogen framework of organic molecules like hedychilactone D. Through a combination of one-dimensional (¹H and ¹³C NMR) and two-dimensional experiments, the precise connectivity and spatial arrangement of atoms can be established.

The ¹H NMR spectrum of this compound reveals characteristic signals for a labdane (B1241275) diterpene structure. Key features include signals for tertiary methyl groups, multiple methylene (B1212753) and methine protons in the saturated bicyclic core, and several signals in the olefinic region corresponding to the protons on the three double bonds. The presence of a hydroxyl group gives rise to a distinct, exchangeable proton signal.

The ¹³C NMR spectrum, often acquired with techniques like DEPT (Distortionless Enhancement by Polarization Transfer), complements the proton data by revealing the total number of carbon atoms and their types (CH₃, CH₂, CH, and quaternary carbons). mdpi.com For this compound, the spectrum is expected to show 20 distinct carbon signals. The most downfield signals correspond to the carbonyl carbons of the α,β-unsaturated γ-lactone (around δc 170-175) and the enone system at C-6 (around δc 208), a feature confirmed in the closely related hedychilactone C. clockss.org The carbons of the three double bonds resonate in the olefinic region (δc 100-150).

To assemble the molecular structure, 2D NMR techniques are indispensable:

¹H-¹H COSY (Correlation Spectroscopy): This experiment identifies proton-proton spin-spin coupling networks, allowing for the mapping of adjacent protons, such as those within the decalin ring system and the side chain. mdpi.com

HSQC (Heteronuclear Single Quantum Coherence): This spectrum correlates each proton signal with the signal of the carbon atom to which it is directly attached, enabling unambiguous assignment of ¹H and ¹³C signals. mdpi.com

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals long-range (2-3 bond) correlations between protons and carbons. It is crucial for connecting the different structural fragments, for instance, by showing correlations from the methyl protons to the quaternary carbons of the ring system, thereby piecing together the entire molecular skeleton. mdpi.com

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment detects through-space interactions between protons that are in close proximity. It is vital for determining the relative stereochemistry of the molecule, such as the orientation of the methyl groups and the stereochemistry at the ring junctions and chiral centers. mdpi.com For example, NOESY correlations can establish the α- or β-orientation of substituents on the decalin core. mdpi.com

Table 1: Predicted ¹H and ¹³C NMR Spectral Data for this compound Note: The following data are predicted based on the known structure of this compound and comparison with published data for structurally similar labdane diterpenes, such as hedychilactone C. clockss.org

PositionPredicted ¹³C Shift (δc, ppm)Predicted ¹H Shift (δH, ppm)Multiplicity / Coupling Constant (J, Hz)
1~38-40~1.5-1.8m
2~18-20~1.6-1.9m
3~41-43~1.4-1.6m
4~33-35--
5~50-55~1.9-2.2m
6~208--
7~145-150--
8~140-145--
9~55-60~2.3-2.6m
10~39-41--
11~120-125~6.0-6.2d, J ≈ 15 Hz
12~135-140~6.8-7.0m
13~145-150--
14~108-112~6.4-6.6s
15~170-175--
16~70-75~4.7-4.9m
17~20-25~1.1-1.3s
18~33-35~0.9-1.0s
19~21-23~0.8-0.9s
20~15-18~1.0-1.2s

Chiral Analysis and Absolute Configuration Determination (e.g., Electronic Circular Dichroism)

As a chiral molecule isolated from a natural source, determining the absolute configuration of this compound is a critical step in its characterization. scielo.br While NMR can define the relative arrangement of atoms, chiroptical methods like Electronic Circular Dichroism (ECD) are employed to establish the absolute three-dimensional structure. scielo.brull.es

ECD spectroscopy measures the differential absorption of left and right circularly polarized light by a chiral molecule. encyclopedia.pub This technique is particularly effective for molecules containing chromophores (light-absorbing groups). ull.es this compound possesses two key chromophores suitable for ECD analysis: the α,β-unsaturated ketone (enone) in the A-ring and the α,β-unsaturated γ-lactone in the side chain. The interaction of these chromophores with light produces characteristic Cotton effects (positive or negative peaks) in the ECD spectrum.

The absolute configuration is typically assigned by:

Comparison with Analogs: The experimental ECD spectrum of this compound can be compared with the spectra of structurally related compounds whose absolute configurations are already known. ull.es

Exciton Chirality Method: If multiple chromophores are present and spatially close, their electronic transitions can couple, producing a bisignate (two-signed) Cotton effect. The sign of this "exciton couplet" is directly related to the chirality (right- or left-handed twist) of the interacting chromophores, allowing for a non-empirical assignment of the absolute configuration.

Quantum Chemical Calculations: Modern approaches involve computing the theoretical ECD spectrum for a proposed absolute configuration using methods like Time-Dependent Density Functional Theory (TD-DFT). scielo.br A match between the calculated and the experimental spectrum provides strong evidence for the assigned absolute configuration. For related compounds like hedychilactone A, the absolute configuration was successfully determined by applying the allylic benzoate (B1203000) rule, a classical chiroptical method, to a derivative. clockss.org

Advanced Mass Spectrometry and Chromatographic Techniques for Compound Purity and Identification in Complex Mixtures

The isolation and purification of this compound from its natural source, typically the crude rhizome extract of Hedychium species, necessitates the use of advanced chromatographic techniques. semanticscholar.org These methods are also crucial for verifying the purity of the isolated compound and for its detection in complex mixtures.

Chromatographic Techniques:

High-Performance Liquid Chromatography (HPLC): HPLC is the primary method for the final purification and purity assessment of this compound. mdpi.com A reversed-phase column (e.g., C18) with a mobile phase consisting of a water/acetonitrile or water/methanol (B129727) gradient is commonly used. mdpi.comacs.org The purity of a sample is determined by injecting it into the HPLC system and observing the resulting chromatogram; a pure sample should ideally yield a single, sharp peak. nih.gov Given its chromophores, this compound can be readily detected using a UV detector. mdpi.com

Thin-Layer Chromatography (TLC): TLC is a rapid and cost-effective technique used to monitor the progress of extraction and column chromatography fractionation, and to get a preliminary assessment of purity. nih.gov The compound's retention factor (Rf) value is characteristic for a specific stationary phase and mobile phase system. nih.gov

Mass Spectrometry:

High-Resolution Mass Spectrometry (HRMS): HRMS, typically coupled with a soft ionization technique like Electrospray Ionization (ESI), is used to determine the elemental composition of this compound. acs.org It provides a highly accurate mass measurement of the molecular ion (e.g., [M+H]⁺ or [M+Na]⁺), allowing for the unambiguous determination of its molecular formula (C₂₀H₂₄O₄). acs.org

Tandem Mass Spectrometry (MS/MS): In this technique, the molecular ion of this compound is isolated and fragmented to produce a characteristic fragmentation pattern. This pattern serves as a structural fingerprint that can be used to confirm the identity of the compound and to differentiate it from its isomers.

Hyphenated Techniques (LC-MS): The coupling of liquid chromatography with mass spectrometry is a powerful tool for analyzing complex mixtures. numberanalytics.com LC-MS allows for the separation of components in a crude plant extract, with the mass spectrometer providing molecular weight and structural information for each separated component. numberanalytics.com This enables the rapid identification and quantification of this compound in its natural source without the need for complete isolation.

Future Research Trajectories and Implications for Chemical Biology

Untapped Research Opportunities in Hedychilactone D Biosynthesis and Metabolite Engineering

The biosynthesis of labdane-type diterpenes like this compound originates from the universal precursor geranylgeranyl pyrophosphate (GGPP). frontiersin.orgjmb.or.kr This precursor is cyclized by class II diterpene synthases (diTPSs) into a copalyl diphosphate (B83284) (CPP) intermediate, which is then further transformed by class I diTPSs. frontiersin.orgnih.gov Subsequent modifications by enzymes such as cytochrome P450 monooxygenases (P450s) and other transferases create the vast structural diversity seen in this class of compounds. frontiersin.orgnih.gov

While the general pathway is understood, the specific enzymes responsible for converting the labdane (B1241275) scaffold into this compound remain to be fully elucidated. Identifying and characterizing the specific P450s and other tailoring enzymes involved in its formation presents a significant research opportunity. This knowledge is crucial for harnessing its biosynthetic machinery for metabolite engineering.

Metabolic engineering, particularly in microbial hosts like Saccharomyces cerevisiae or Escherichia coli, offers a powerful platform for producing complex natural products. nih.govnih.gov By reconstructing the biosynthetic pathway in these chassis organisms, it is possible to overcome the low yields often obtained from natural sources. nih.govresearchgate.net A modular approach, where different biosynthetic genes can be combined, has been successfully used to produce a variety of labdane-type diterpenes. nih.govnih.gov This "plug-and-play" system could be adapted for this compound, allowing for the high-yield production of the parent compound and novel derivatives.

Further research could focus on:

Gene Mining: Identifying the complete set of biosynthetic genes for this compound from its natural source, Hedychium species.

Enzyme Characterization: Expressing and characterizing the individual enzymes to understand their specific functions, substrate promiscuity, and reaction mechanisms.

Combinatorial Biosynthesis: Combining the this compound biosynthetic enzymes with those from other pathways to generate novel, unnatural analogs with potentially enhanced or new biological activities. nih.govresearchgate.net

Protein Engineering: Modifying the structure of key enzymes, such as P450s, to alter their catalytic activity and produce targeted modifications on the this compound scaffold. nih.govresearchgate.net

These efforts could lead to a sustainable supply of this compound and a library of unique analogs for biological screening.

Potential for this compound as a Scaffold for Novel Chemical Probe Development

Chemical probes are indispensable small molecules used to study and manipulate biological processes and targets. nih.govox.ac.ukrsc.org Natural products are excellent starting points for probe development due to their inherent three-dimensional complexity and evolved ability to interact with biological macromolecules. nih.govnih.gov The labdane diterpene structure of this compound, with its defined stereochemistry and multiple functional groups, makes it an attractive scaffold for this purpose. nih.gov

The development of a this compound-based chemical probe would involve strategically modifying its structure to incorporate a reporter tag (e.g., a fluorophore or biotin) and a photoreactive group for covalent cross-linking to its cellular targets. nih.govnih.gov Structure-activity relationship (SAR) studies have indicated that the α,β-unsaturated γ-lactone ring is crucial for the cytotoxic activity of compounds like this compound. mdpi.comnih.gov This reactive moiety could potentially be exploited for covalent probe design or serve as a key interaction point that must be preserved during probe synthesis.

Key research trajectories in this area include:

Synthesis of Functionalized Analogs: Creating derivatives of this compound with minimal structural perturbations that allow for the attachment of tags via click chemistry or other biocompatible reactions.

Target Identification and Validation: Using these newly developed probes in techniques like activity-based protein profiling (ABPP) or photoaffinity labeling to identify the specific protein targets of this compound in cells. nih.govnih.gov

Mechanism of Action Studies: Once targets are identified, the probes can be used to investigate the downstream biological consequences of target engagement, providing a deeper understanding of the compound's mechanism of action. ox.ac.uk

The development of such probes would transform this compound from a bioactive molecule into a sophisticated tool for chemical biology, enabling the exploration of complex cellular pathways. nih.gov

Integration of Computational Chemistry and Machine Learning in Future this compound Research and Analog Discovery

The integration of computational chemistry and artificial intelligence (AI), particularly machine learning (ML), is revolutionizing natural product research and drug discovery. cas.orgtijer.orgacs.org These in silico approaches can accelerate the discovery process by predicting biological activities, identifying potential molecular targets, and designing novel compounds with desired properties. helmholtz-hips.dejst.go.jp

For this compound, computational methods can be applied at multiple stages:

Target Prediction: Machine learning models, trained on large datasets of known ligand-protein interactions, can predict the likely biological targets of this compound, a process known as "de-orphanization". tijer.orgacs.org This can help prioritize experimental validation efforts.

Structure-Activity Relationship (SAR) Modeling: Quantitative Structure-Activity Relationship (QSAR) models can be built to correlate specific structural features of this compound and its analogs with their biological activity. cas.org These models can then predict the activity of virtual compounds, guiding the synthesis of more potent and selective molecules.

De Novo Design: Generative AI models can design entirely new molecules that are structurally related to this compound but possess optimized properties. cas.org These models can explore a vast chemical space to propose novel scaffolds that retain key pharmacophoric features.

The synergy between computational prediction and experimental validation is a powerful paradigm for modern natural product research. tijer.org

Computational Approach Application for this compound Research Potential Outcome
Molecular Docking Simulating the binding of this compound to the active sites of predicted protein targets.Prioritization of likely biological targets for experimental validation.
QSAR Modeling Correlating structural features of this compound analogs with their measured cytotoxic activity. cas.orgA predictive model to guide the design of more potent analogs.
Machine Learning (Genome Mining) Identifying biosynthetic gene clusters (BGCs) in plant genomes that are likely to produce labdane diterpenes. helmholtz-hips.deDiscovery of novel Hedychilactone-like compounds and their biosynthetic pathways.
Generative AI Models Designing novel chemical structures inspired by the this compound scaffold. cas.orgExpansion of the chemical space around the natural product for new therapeutic leads.

By embracing these computational tools, researchers can navigate the complexities of natural product chemistry more efficiently, accelerating the journey from a natural discovery to a well-understood chemical tool or therapeutic lead.

Q & A

Basic Research Questions

Q. What methodological approaches are recommended for isolating and characterizing hedychilactone D from natural sources?

  • Answer : Isolation typically involves solvent extraction (e.g., ethanol or methanol) followed by chromatographic techniques such as column chromatography (CC) or high-performance liquid chromatography (HPLC). Structural elucidation relies on spectroscopic methods: nuclear magnetic resonance (NMR) for determining carbon and hydrogen frameworks (1H, 13C, DEPT, and 2D NMR) and mass spectrometry (MS) for molecular weight confirmation . Purity validation requires analytical HPLC or thin-layer chromatography (TLC) with appropriate solvent systems. For novel derivatives, X-ray crystallography may supplement structural confirmation .

Q. How can researchers confirm the stereochemistry of this compound using experimental data?

  • Answer : Stereochemical assignments are achieved via NOESY/ROESY NMR experiments to identify spatial proximities of protons. Circular dichroism (CD) spectroscopy or computational methods (e.g., density functional theory (DFT) calculations) can corroborate absolute configurations. Comparative analysis with known analogs (e.g., hedychilactones A/B) is critical for validating stereochemical differences .

Q. What in vitro bioassays are commonly employed to evaluate the biological activity of this compound?

  • Answer : Standard assays include:

  • Cytotoxicity : MTT or SRB assays against cancer cell lines (e.g., HeLa, MCF-7).
  • Anti-inflammatory activity : Inhibition of NO production in LPS-induced macrophages.
  • Enzyme inhibition : Acetylcholinesterase (AChE) or carboxylesterase assays via spectrophotometric methods.
    Docking studies (e.g., AutoDock Vina) may predict binding affinities to target enzymes, guiding experimental validation .

Advanced Research Questions

Q. How should researchers address contradictory bioactivity results for this compound across different studies?

  • Answer : Contradictions may arise from variations in:

  • Compound purity : Validate via HPLC and NMR. Impurities ≥5% can skew bioactivity .
  • Assay conditions : Standardize cell lines, incubation times, and solvent controls (e.g., DMSO concentrations).
  • Statistical rigor : Use ANOVA with post-hoc tests (e.g., Tukey’s) to assess significance (p < 0.05). Replicate experiments in triplicate and report confidence intervals .

Q. What strategies optimize the total synthesis of this compound to improve yield and scalability?

  • Answer : Key steps include:

  • Ring-closing metathesis (RCM) : For constructing the lactone core.
  • Asymmetric catalysis : Chiral ligands (e.g., Sharpless epoxidation catalysts) to control stereocenters.
  • Protecting group strategy : Use tert-butyldimethylsilyl (TBS) groups for hydroxyl protection.
    Process optimization via Design of Experiments (DoE) can identify critical parameters (temperature, catalyst loading) .

Q. How can computational methods reconcile discrepancies between predicted and experimental binding affinities of this compound?

  • Answer : Refine docking results by:

  • Molecular dynamics (MD) simulations : Assess ligand-protein stability over 100+ ns trajectories.
  • Binding free energy calculations : Use MM-PBSA/GBSA methods.
  • Solvent effects : Include explicit water molecules in docking grids.
    Validate with experimental techniques like surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) .

Q. What experimental designs mitigate the low bioavailability of this compound in pharmacological studies?

  • Answer : Strategies include:

  • Prodrug synthesis : Esterification of hydroxyl groups to enhance lipophilicity.
  • Nanocarrier systems : Liposomal or polymeric nanoparticles for targeted delivery.
  • Pharmacokinetic profiling : LC-MS/MS to monitor plasma concentration-time curves in animal models. Adjust dosing regimens based on half-life (t1/2) and AUC calculations .

Q. How do researchers validate the ecological relevance of this compound’s allelopathic effects observed in vitro?

  • Answer : Transition from in vitro (e.g., Raphanus raphanistrum seed inhibition assays) to in vivo models:

  • Soil incorporation studies : Evaluate phytotoxicity in greenhouse settings.
  • Microbial degradation assays : Monitor compound stability via LC-MS.
  • Field trials : Assess non-target species impacts using ecological diversity indices .

Methodological Best Practices

  • Data Reproducibility : Document all experimental parameters (e.g., NMR spectrometer frequency, collision energy in MS) to enable replication .
  • Ethical Reporting : Disclose conflicts of interest and funding sources per ICMJE guidelines .
  • Literature Integration : Cite primary sources for known compounds and provide full spectral data for novel derivatives .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
hedychilactone D
Reactant of Route 2
hedychilactone D

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.